molecular formula C20H23N3O3S2 B2934713 2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 905686-65-9

2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2934713
CAS No.: 905686-65-9
M. Wt: 417.54
InChI Key: NYAUCRQOUKAPPT-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a thioacetamide side chain substituted with a tetrahydrofuran-2-ylmethyl group. The core structure consists of a bicyclic thienopyrimidine scaffold with a 6-methyl, 4-oxo, and 3-phenyl substituent. The tetrahydrofuran (THF) moiety attached via the acetamide nitrogen introduces stereoelectronic and solubility properties distinct from analogous compounds with aromatic or aliphatic substituents. Its molecular formula is C₂₁H₂₃N₃O₃S₂ (calculated molecular weight: 429.55 g/mol), distinguishing it structurally and functionally from related derivatives .

Properties

IUPAC Name

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-10-16-18(28-13)19(25)23(14-6-3-2-4-7-14)20(22-16)27-12-17(24)21-11-15-8-5-9-26-15/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAUCRQOUKAPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a complex structure with potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory properties as evidenced by various studies.

Structural Overview

The compound belongs to the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. The presence of the thioether group and the tetrahydrofuran moiety contributes to its potential pharmacological properties.

Antibacterial Activity

Thieno[2,3-d]pyrimidines have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study examining thieno[2,3-d]pyrimidinedione derivatives, compounds demonstrated potent activity against multi-drug resistant strains such as MRSA and VRE with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L . The mechanism of action is hypothesized to involve inhibition of bacterial folate-utilizing enzymes, although specific pathways remain under investigation.

Anticancer Properties

Research into related thienopyrimidine derivatives has highlighted their potential as anticancer agents. For instance, compounds within this class have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of key enzymes involved in various biological pathways. Thienopyrimidine derivatives have been reported to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterase (AChE), which are significant in inflammation and neurodegenerative diseases . For example, certain derivatives showed dual inhibition against AChE and BChE with IC50 values indicating moderate potency .

Case Studies

  • Antibacterial Efficacy : A study involving thieno[2,3-d]pyrimidinediones reported that one compound displayed notable antibacterial activity against MRSA with an MIC of 8 mg/L. This compound also exhibited low cytotoxicity against mammalian cells (40–50 mg/L) .
  • Cytotoxicity in Cancer Models : In vitro studies on thienopyrimidine derivatives revealed that some compounds induced necrosis in cancer cell lines while showing minimal cytotoxicity to normal cells. For example, a derivative was found to inhibit cancer cell proliferation effectively at concentrations lower than those toxic to normal cells .

Summary of Findings

Biological ActivityObserved EffectsMIC/IC50 Values
AntibacterialActive against MRSA and VRE2–16 mg/L
AnticancerInduces apoptosis in cancer cellsIC50 < 10 μM
Enzyme InhibitionInhibits AChE and COXIC50 values range from 5–20 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs, focusing on structural features, synthesis, spectral data, and pharmacological implications.

Spectral and Physicochemical Comparisons

NMR Data Highlights (¹H NMR, δ ppm):

  • Target Compound: Expected signals include: Thienopyrimidine H-5: ~6.0 ppm (similar to ). Tetrahydrofuran protons: 3.6–4.2 ppm (oxygens deshield adjacent CH₂ groups).
  • Compound 5.6 : SCH₂ at 4.12 ppm; aromatic protons at 7.28–7.82 ppm.
  • Compound G1-4 : Benzothiazolyl protons >7.5 ppm; dimethoxybenzyl -OCH₃ at ~3.8 ppm.

Solubility and LogP Predictions :

  • The tetrahydrofuran group in the target compound reduces logP (predicted ~2.1) compared to (logP ~3.5) and (logP ~4.0), favoring aqueous solubility.
  • Chlorinated derivatives (e.g., ) exhibit higher crystallinity (mp >230°C) due to strong intermolecular halogen bonding.
Pharmacological Implications
  • Target Compound : The THF moiety may improve blood-brain barrier penetration compared to purely aromatic analogs. Its moderate logP balances solubility and membrane permeability.
  • Trifluoromethyl Analogs : The -CF₃ group enhances target binding (e.g., kinase inhibition) but may increase hepatotoxicity risks.
  • Chlorinated Derivatives : High melting points suggest stability but poor oral bioavailability due to low solubility.

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